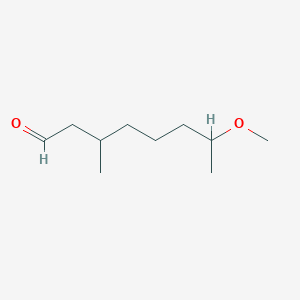
7-Methoxy-3-methyloctanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-3-methyloctanal, also known as Methoxycitronellal or Hydroxycitronellal methyl ether, is an organic compound with the molecular formula C11H22O2. It is a derivative of octanal and is characterized by the presence of a methoxy group and a methyl group on the octanal chain. This compound is known for its pleasant floral odor and is commonly used in the fragrance industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-3-methyloctanal typically involves the alkylation of citronellal with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified through distillation or recrystallization .
Industrial Production Methods: On an industrial scale, this compound is produced using similar methods but with optimized reaction conditions to maximize yield and purity. The process involves the use of large-scale reactors and continuous distillation units to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methoxy-3-methyloctanal undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed:
Oxidation: 7-Methoxy-3-methyloctanoic acid
Reduction: 7-Methoxy-3-methyloctanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-Methoxy-3-methyloctanal has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs and treatments.
Industry: Widely used in the fragrance industry due to its pleasant odor and stability.
Wirkmechanismus
The mechanism of action of 7-Methoxy-3-methyloctanal involves its interaction with various molecular targets and pathways. The compound is known to interact with olfactory receptors, leading to its characteristic floral odor. Additionally, its potential biological activities are attributed to its ability to modulate various biochemical pathways, including those involved in oxidative stress and microbial growth .
Vergleich Mit ähnlichen Verbindungen
Citronellal: A related compound with a similar structure but lacking the methoxy group.
Hydroxycitronellal: Similar to 7-Methoxy-3-methyloctanal but with a hydroxyl group instead of a methoxy group.
3,7-Dimethyl-7-methoxy-1-octanal: Another related compound with a similar structure but different functional groups
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pleasant odor and stability make it particularly valuable in the fragrance industry, while its potential biological activities make it a promising compound for further research .
Eigenschaften
CAS-Nummer |
90165-19-8 |
|---|---|
Molekularformel |
C10H20O2 |
Molekulargewicht |
172.26 g/mol |
IUPAC-Name |
7-methoxy-3-methyloctanal |
InChI |
InChI=1S/C10H20O2/c1-9(7-8-11)5-4-6-10(2)12-3/h8-10H,4-7H2,1-3H3 |
InChI-Schlüssel |
KTWYPFHNKDEEMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCC(C)OC)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


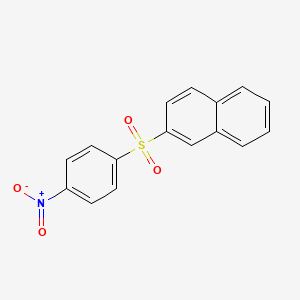

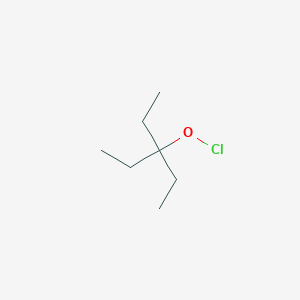

![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]but-2-enamide](/img/structure/B14366351.png)
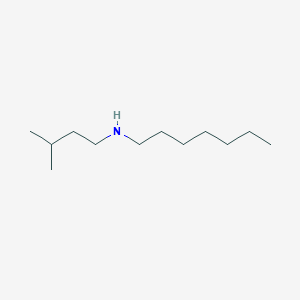
![2,4-Thiazolidinedione, 5-[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B14366357.png)
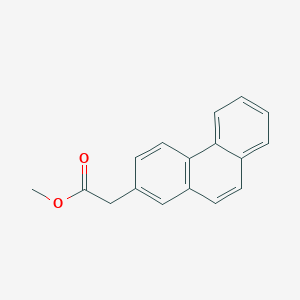
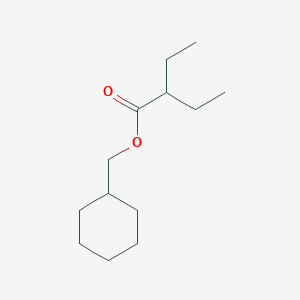
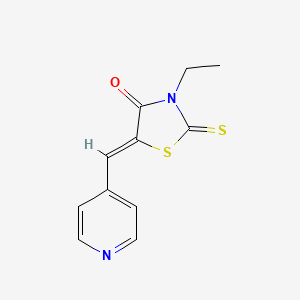
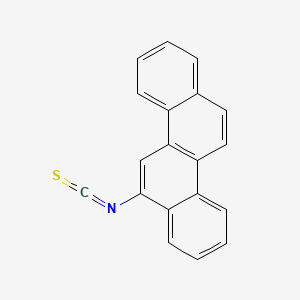
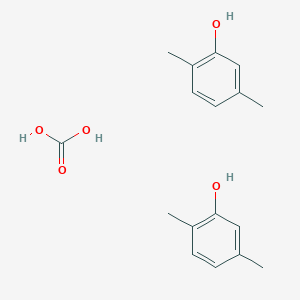
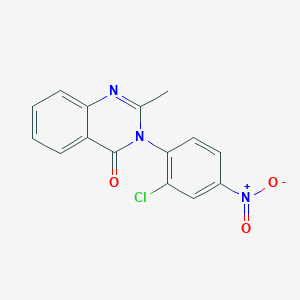
![2-[Imino(phenyl)acetyl]-N-propylbenzamide](/img/structure/B14366399.png)
